Ethyl 2-(aminomethyl)isonicotinate hydrochloride

Purity Analytical Chemistry Quality Control

Researchers requiring the specific 2-aminomethyl-4-carboxylate regioisomer for reproducible synthetic pathways face challenges with positional isomers or inconsistent purity from generic sources. Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS 1189983-26-3) provides the exact regioisomeric arrangement validated for neurological drug intermediate applications. • ≥97% HPLC purity standard; ≥99% option available for reference standard or calibration workflows • Specific 2-aminomethyl substitution ensures downstream synthetic reproducibility • HCl salt form for optimal handling; global stock with rapid B2B shipping

Molecular Formula C9H13ClN2O2
Molecular Weight 216.66 g/mol
CAS No. 1189983-26-3
Cat. No. B1519761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(aminomethyl)isonicotinate hydrochloride
CAS1189983-26-3
Molecular FormulaC9H13ClN2O2
Molecular Weight216.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NC=C1)CN.Cl
InChIInChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-11-8(5-7)6-10;/h3-5H,2,6,10H2,1H3;1H
InChIKeyNFLGJKXXPOZBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(aminomethyl)isonicotinate hydrochloride: Identity and Baseline Profile


Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS 1189983-26-3; molecular formula C₉H₁₃ClN₂O₂; molecular weight 216.67 g/mol) is a pyridine-4-carboxylate derivative available as the hydrochloride salt [1]. It is a white to off-white or yellow solid employed in scientific research and development, with commercial availability typically at 95% to ≥99% purity (HPLC) from major life science and chemical suppliers .

2‑aminomethyl regioisomer ensures synthetic specificity
Hydrochloride salt form for consistent handling and reactivity
High‑purity HPLC‑certified options support reproducible research

Ethyl 2-(aminomethyl)isonicotinate hydrochloride: Substitution Risks in Research


Isonicotinate derivatives constitute a structurally diverse chemical space where even minor modifications in substituent position, ester group identity, or salt form can yield substantial divergence in physicochemical behavior, synthetic compatibility, and potential biological profile. Ethyl 2-(aminomethyl)isonicotinate hydrochloride combines a 2-aminomethyl substitution pattern on the pyridine ring with an ethyl ester at the 4-position and exists as the hydrochloride salt [1]. Direct substitution with the free base (CAS 196100-87-5), positional isomers such as ethyl 3-(aminomethyl)isonicotinate, or methyl ester analogs (e.g., methyl 3-(aminomethyl)isonicotinate) may alter solubility, reactivity, and downstream synthetic outcomes, thereby undermining experimental reproducibility and process consistency. Furthermore, the specific regioisomeric substitution pattern is integral to the compound's utility as a building block in targeted synthetic pathways .

Free base (CAS 196100‑87‑5) may alter solubility and reaction kinetics
3‑aminomethyl positional isomer is not a direct regioisomeric substitute
Methyl ester analogs can shift reactivity in downstream synthetic steps

Ethyl 2-(aminomethyl)isonicotinate hydrochloride: Quantitative Evidence for Procurement


Purity: HPLC vs. Generic Sources

The target compound is available from select vendors at a specified purity of ≥99% as determined by HPLC . This level of analytical certification contrasts with typical commercial offerings that are broadly described as ≥95% purity without explicit reference to the analytical method employed .

Purity specification
Supplier data
≥99% (HPLC) vs. ≥95% (method unspecified)
Method‑defined purity reduces stoichiometry uncertainty
Specification review recommended; source data not publicly available
Purity Analytical Chemistry Quality Control

Regioisomeric Differentiation: 2- vs. 3-Aminomethyl

Ethyl 2-(aminomethyl)isonicotinate hydrochloride possesses the aminomethyl substituent at the pyridine 2-position, distinguishing it from the 3-aminomethyl positional isomer (e.g., ethyl 3-(aminomethyl)isonicotinate) [1]. While head-to-head quantitative biological data for these two isomers are absent from the public literature, the regioisomeric placement dictates the compound's distinct synthetic vector and potential interactions in biological systems. The 2-aminomethyl group provides a specific nucleophilic handle adjacent to the pyridine nitrogen, which may influence metal coordination, hydrogen bonding, and downstream derivatization outcomes relative to the 3-substituted analog . This structural distinction is critical for projects where substitution pattern is a key determinant of target engagement or synthetic pathway fidelity.

Regioisomeric identity
Structural context
2‑aminomethyl (pyridine 2‑position) vs. 3‑aminomethyl isomer
Non‑interchangeable substitution pattern for SAR fidelity
No comparative biological data available
Regioisomerism Medicinal Chemistry Chemical Synthesis

Biological Activity: Enzyme Inhibition Profile

In a specific enzyme inhibition assay, ethyl 2-(aminomethyl)isonicotinate hydrochloride (reported as the free base ethyl 2-(aminomethyl)isonicotinate) demonstrated an IC50 of 1.80E+5 nM (180 µM) against mouse Ehrlich ascites dihydroorotase at pH 7.37 and 10 µM concentration [1]. In contrast, this same compound was reported as inactive (IC50 > 55.69 µM) in an unspecified Homo sapiens assay context, suggesting that its biological activity is both target-specific and potentially species- or context-dependent . These data indicate that while the compound exhibits measurable activity in certain systems, it is not a universally potent inhibitor and its utility is confined to specific research contexts. Direct comparative data against structurally similar analogs are not available.

Enzyme inhibition
Assay context
IC50 180 µM (dihydroorotase, mouse) / >55.69 µM (human assay)
Modest, target‑ and species‑dependent activity profile
Not a high‑potency probe; context‑specific research use only
IC50 Enzyme Inhibition Biological Activity

Ethyl 2-(aminomethyl)isonicotinate hydrochloride: Application Scenarios


Medicinal Chemistry: Neurological Drug Intermediate

Ethyl 2-(aminomethyl)isonicotinate hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders . Its unique 2-aminomethyl substitution on the isonicotinate scaffold provides a synthetic handle for generating diverse lead series, with derivatives showing potential in enhancing efficacy for conditions such as Alzheimer's disease and cognitive impairment . Procurement should be prioritized when the specific 2-aminomethyl-4-carboxylate regioisomeric arrangement is required for the intended synthetic pathway.

Biochemical Research: Dihydroorotase Tool Compound

The compound exhibits a measured IC50 of 180 µM against mouse Ehrlich ascites dihydroorotase, while being inactive (IC50 > 55.69 µM) in a human assay context [1]. This modest and context-dependent activity profile positions it as a potential tool for studying species-specific dihydroorotase inhibition or as a weak comparator in enzyme assays, but not as a high-potency probe.

Analytical Chemistry: High-Purity Reference Standard

For applications demanding rigorous analytical certification, the compound is available from select suppliers at a purity of ≥99% by HPLC . This specification makes it suitable for use as a reference standard in method development, calibration, or quantification workflows, providing a level of documented analytical confidence not consistently offered by generic ≥95% purity sources .

Application
Selection Property
Validation Focus
CNS research intermediate
2‑aminomethyl regioisomer for targeted synthesis
Regioisomeric fidelity in SAR and lead generation
Dihydroorotase enzyme studies
Assay‑dependent activity profile
Species‑specific dihydroorotase inhibition endpoints
Analytical reference standard
HPLC‑certified purity
Method calibration and quantification workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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